molecular formula C23H18N4OS B2619765 4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 886945-80-8

4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2619765
CAS RN: 886945-80-8
M. Wt: 398.48
InChI Key: MERMOOFLQDRZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the benzamide family and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of various signaling pathways involved in cell proliferation, angiogenesis, and inflammation. This compound has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation. It also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in angiogenesis and tissue remodeling. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-fibrotic effects. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its ability to selectively inhibit various signaling pathways involved in disease progression. This compound has been found to have low toxicity and good bioavailability, making it an attractive lead compound for drug discovery efforts. However, one limitation of using this compound is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research involving 4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide. One direction is to further explore its anti-cancer and neuroprotective effects in clinical trials. Another direction is to investigate its potential use in the treatment of other diseases such as diabetes and fibrosis. Additionally, further research is needed to understand the mechanism of action of this compound and to identify other compounds that may have similar effects.

Synthesis Methods

The synthesis of 4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 5,6-dimethylbenzo[d]thiazole-2-carboxylic acid with pyridin-3-ylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with cyanogen bromide to form the final product.

Scientific Research Applications

4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been used as a lead compound in drug discovery efforts to develop new therapeutics for various diseases.

properties

IUPAC Name

4-cyano-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-15-10-20-21(11-16(15)2)29-23(26-20)27(14-18-4-3-9-25-13-18)22(28)19-7-5-17(12-24)6-8-19/h3-11,13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERMOOFLQDRZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

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